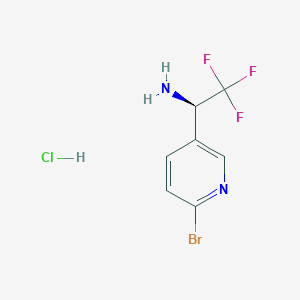
(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety, a trifluoromethyl group, and an amine group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the ethanamine backbone.
Amine Introduction: The incorporation of the amine group to the ethanamine structure.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-3-yl)methanol
- 2-(6-Bromopyridin-3-yl)propan-2-ol
- N-(6-Bromopyridin-3-yl)acetamide
Uniqueness
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
DCVRGGKRXOTNTN-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
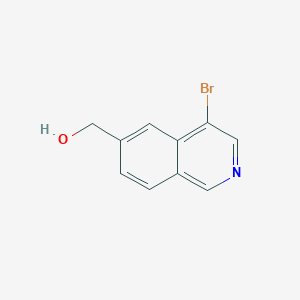
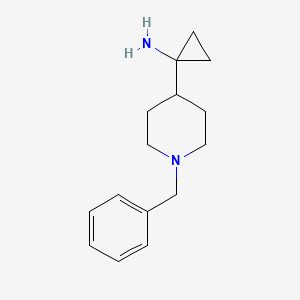
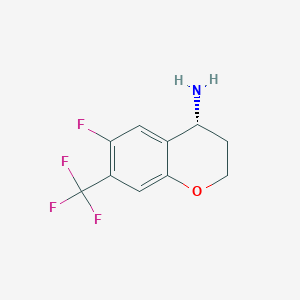
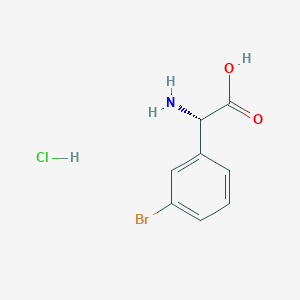
![Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate](/img/structure/B13041651.png)
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
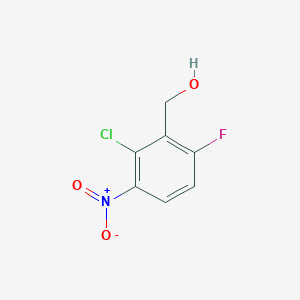
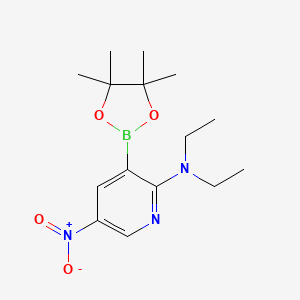
![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)
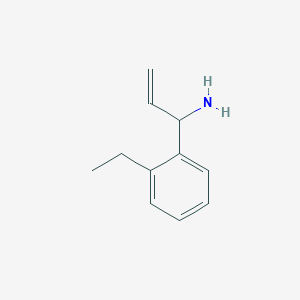

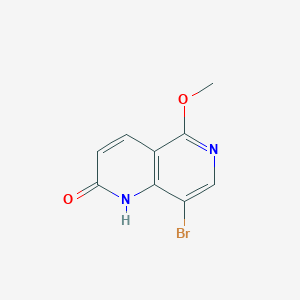
![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
